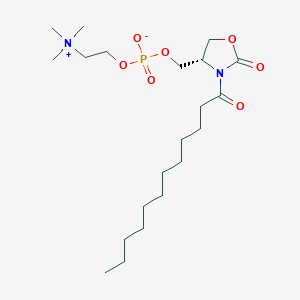

Oxazolidinone-PC

Description

Properties

CAS No. |

153531-48-7 |

|---|---|

Molecular Formula |

C21H41N2O7P |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[(4S)-3-dodecanoyl-2-oxo-1,3-oxazolidin-4-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C21H41N2O7P/c1-5-6-7-8-9-10-11-12-13-14-20(24)22-19(17-28-21(22)25)18-30-31(26,27)29-16-15-23(2,3)4/h19H,5-18H2,1-4H3/t19-/m0/s1 |

InChI Key |

GFWOXNLXNCLUMK-IBGZPJMESA-N |

SMILES |

CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N1[C@@H](COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |

Synonyms |

3-dodecanoyl-4-phosphatidylcholino-hydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone, (R)-isomer oxazolidinone-PC |

Origin of Product |

United States |

Molecular Mechanisms of Oxazolidinone Action

Strategies for Oxazolidinone Ring Construction

The fundamental step in producing oxazolidinone-based compounds is the formation of the heterocyclic ring. Several synthetic strategies have been established to achieve this, each with its own advantages and applications.

Cycloaddition Reactions of Epoxides with Isocyanates

A prominent method for synthesizing the oxazolidinone ring is the [3+2] cycloaddition reaction between epoxides and isocyanates. researchgate.net This approach is valued for its atom economy and can be facilitated by various catalysts. researchgate.net Both metal-based catalysts and organocatalysts have been shown to effectively promote these reactions. researchgate.net For instance, a catalyst system composed of [(salcen)CrIII + Lewis base] has demonstrated high activity and selectivity in the cycloaddition of epoxides and aryl isocyanates, yielding 5-aryl-substituted oxazolidinones under mild conditions. rsc.org

The reaction's versatility allows for the use of a wide range of terminal epoxides and aryl isocyanates. rsc.org Furthermore, solid-phase synthesis techniques have been developed, where epoxides bound to a resin undergo cycloaddition with isocyanates at elevated temperatures, producing arylamino-substituted oxazolidinones in good yields and high purity. acs.orgnih.gov This solid-phase approach is particularly suitable for creating combinatorial libraries for drug discovery. acs.org The development of organocatalytic systems, such as squaramide–quaternary ammonium (B1175870) salt combinations, offers a metal-free alternative for this transformation. researchgate.net

Table 1: Catalysts for Cycloaddition of Epoxides and Isocyanates

| Catalyst System | Reactants | Key Features |

|---|---|---|

| [(salcen)CrIII + Lewis base] | Terminal epoxides and aryl isocyanates | High activity and selectivity under mild conditions. rsc.org |

| Resin-bound epoxides | Isocyanates | Solid-phase synthesis suitable for combinatorial libraries. acs.orgnih.gov |

| Squaramide–quaternary ammonium salt | Epoxides and isocyanates | Metal-free binary organocatalytic system. researchgate.net |

L-Proline-Mediated Mannich Reactions Followed by Cyclization

L-proline has emerged as a versatile organocatalyst in various organic transformations, including the Mannich reaction. researchgate.netingentaconnect.com This reaction is a three-component condensation of a non-enolisable aldehyde, an amine, and an enolisable carbonyl compound, resulting in β-amino carbonyl compounds. ingentaconnect.com A specific application of this methodology in oxazolidinone synthesis involves an L-proline-mediated three-component Mannich reaction, which is then followed by a cyclization step to form the oxazolidinone core. nih.govresearchgate.net

This strategy has been successfully employed in the microwave-assisted synthesis of novel oxazolidinone analogues. nih.govresearchgate.net The process begins with the Mannich reaction between components like 3-fluoro-4-morpholinoaniline, aqueous formaldehyde, and α-hydroxyacetone, catalyzed by L-proline. nih.govresearchgate.net The subsequent one-step cyclization yields the core oxazolidinone structure. nih.govresearchgate.net This method is advantageous as it often utilizes less harsh, commercially available reagents and can be performed in a single pot, making it an efficient route to sought-after oxazolidinone derivatives. nih.govresearchgate.net

Asymmetric Synthesis Approaches for Chiral Oxazolidinones

The stereochemistry of oxazolidinones is often crucial for their biological activity, making asymmetric synthesis a key area of focus. Chiral oxazolidinones are widely used as "Evans' auxiliaries" in asymmetric synthesis to control the stereochemical outcome of reactions. publish.csiro.aursc.orgresearchgate.net These auxiliaries are temporarily incorporated into a molecule to direct the formation of a specific stereoisomer. wikipedia.org

One of the primary applications is in the asymmetric alkylation of enolates, which has been a cornerstone in the total synthesis of numerous biologically active natural products. rsc.orgresearchgate.net Organocatalytic methods have also been developed for the asymmetric synthesis of the oxazolidinone ring itself. For example, an organocatalytic, highly enantioselective aldol (B89426) reaction has been a key feature in an efficient, catalytic asymmetric approach to synthesizing antibacterial agents. researchgate.net The use of chiral auxiliaries like camphorsultam has also been explored to achieve high diastereoselectivity in the construction of the core oxazoline (B21484) ring. wikipedia.org

Table 2: Applications of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Application | Outcome |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylation of enolates | Control of stereochemistry in the synthesis of natural products. rsc.orgresearchgate.net |

| Camphorsultam | Construction of oxazoline ring | High diastereoselectivity. wikipedia.org |

Scalable Synthetic Routes for Advanced Oxazolidinone Candidates

As promising oxazolidinone candidates are identified, the development of scalable synthetic routes becomes paramount to produce sufficient quantities for advanced testing and potential commercialization.

Kilogram-Scale Synthesis Techniques

The transition from laboratory-scale synthesis to kilogram-scale production presents significant challenges. A strategy for the kilogram-scale synthesis of N-isobutyl-5-methyloxazolidinone has been developed in two steps from renewable resources without the use of organic solvents. nih.govrsc.org This process involves the addition of bio-based isobutylamine (B53898) to chloropropanol, followed by a reaction with diethyl carbonate using a bio-based imidazolium (B1220033) salt catalyst to yield the final product. nih.govrsc.org

Another example is the development of an improved kilogram-scale synthesis of a novel oxazolidinone antibacterial candidate, YG-056SP. acs.orgacs.org This process features a step-economical construction of a chiral N-methyloxazolidone through asymmetric reduction of a carbonyl, methylamine (B109427) substitution, and subsequent cyclization. acs.orgacs.org Such optimized protocols have been successfully used to produce multiple kilograms of key intermediates, demonstrating their robustness for large-scale manufacturing. acs.org A novel method utilizing a dynamic crystallization-induced asymmetric transformation has also been reported for the kilogram-scale synthesis of a single diastereomer of an oxazolidinone-5-one in high yield. chimia.ch

Multi-Step Conversions in Complex Fused Ring Systems

Many advanced oxazolidinone candidates feature complex fused ring systems, which require sophisticated multi-step synthetic sequences. google.com The synthesis of these molecules often involves the initial construction of the core oxazolidinone ring, followed by the elaboration of the fused ring structures. For instance, the synthesis of oxazolidinones with fused pyrroloheteroaryl C-rings has been reported. nih.gov

The general approach often involves the palladium-catalyzed borylation of heteroaryl bromides to form the corresponding boronates. nih.gov These intermediates then undergo an in-situ Suzuki–Miyaura cross-coupling reaction with a pre-formed oxazolidinone core to generate the coupled product. nih.gov The development of one-pot, multi-step reactions is a key strategy for improving the efficiency of synthesizing complex fused ring systems, such as the microwave-assisted synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. rsc.org These multi-step conversions are essential for creating structurally diverse and potent oxazolidinone derivatives. youtube.com

Orthogonal Protection and Deprotection Strategies in Synthesis

In the multi-step synthesis of complex oxazolidinone-containing molecules, orthogonal protection strategies are critical. These strategies involve the use of various protecting groups that can be removed under different, specific conditions, allowing for the selective manipulation of one functional group without affecting others. bham.ac.uk This approach is essential for achieving high yields and constructing complex molecular architectures efficiently. bham.ac.uk

The oxazolidinone ring itself can function as a versatile protecting group. For instance, in the synthesis of 2-amino sugars, a fused oxazolidinone ring can simultaneously protect the 2-amino and 3-hydroxyl groups. acs.orgresearchgate.net This protection scheme allows for other manipulations on the molecule. The oxazolidinone ring can then be selectively opened under mild basic conditions, such as with sodium hydroxide (B78521) in a water/THF mixture or with an alcohol in the presence of a mild base, to reveal the amine and hydroxyl groups for further reaction. acs.org This deprotection is highly chemoselective and occurs without promoting side reactions like β-elimination. acs.orgresearchgate.net

In the synthesis of oxazolidinone derivatives themselves, various protecting groups are employed for nitrogen and oxygen functionalities to guide the reaction pathways. The choice of protecting group is crucial and can influence the outcome of subsequent reactions. For example, in the asymmetric hydrogenation of 2-oxazolones to produce chiral 2-oxazolidinones, protecting the nitrogen atom is necessary to prevent catalyst deactivation. rsc.org Groups like the 4-methoxybenzyl (PMB) and tert-butyloxycarbonyl (Boc) have been successfully used for this purpose. rsc.org The PMB group can be removed under oxidative conditions, while the Boc group is labile to acid, demonstrating an orthogonal relationship.

The development of a robust protecting group strategy is fundamental to the successful synthesis of complex molecules like oligosaccharides where oxazolidinone intermediates are used. bham.ac.uk An effective strategy allows for the sequential deprotection and functionalization of different parts of the molecule in any desired order. bham.ac.uk

Table 1: Examples of Protecting Groups in Oxazolidinone Synthesis

| Protecting Group | Functional Group Protected | Deprotection Conditions | Source(s) |

|---|---|---|---|

| Oxazolidinone Ring | 2-Amino and 3-Hydroxyl groups (in amino sugars) | Mild basic hydrolysis (e.g., NaOH, H₂O/THF) | acs.org |

| 4-Methoxybenzyl (PMB) | Nitrogen atom of the oxazolone (B7731731) ring | Oxidative cleavage | rsc.org |

| tert-Butyloxycarbonyl (Boc) | Nitrogen atom of the oxazolone ring | Acidic conditions (e.g., TFA) | acs.orgrsc.org |

| Benzyl (Bn) | Hydroxyl groups | Hydrogenolysis | bham.ac.uk |

| Phenylthio (SPh) | Anomeric position (in glycosides) | Selective activation for glycosylation | acs.org |

Chemical Derivatization and Prodrug Development Approaches

Chemical derivatization and prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of parent oxazolidinone compounds, such as poor water solubility. nih.govijpsjournal.com A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. ijpsjournal.comnih.gov This approach can enhance properties like solubility, permeability, and targeted delivery without altering the core activity of the pharmacophore. nih.gov

A primary challenge with some potent oxazolidinone derivatives is their low aqueous solubility, which can hinder the development of intravenous formulations. nih.govgoogle.com A common and effective strategy to address this is the introduction of a phosphate (B84403) ester group. google.com Tedizolid (B1663884) phosphate is a prominent example; it is a phosphate prodrug of the oxazolidinone antibiotic tedizolid. nih.govnih.gov The phosphate moiety significantly increases water solubility and is readily cleaved in the body by plasma phosphatases to release the active tedizolid. ijpsjournal.comnih.gov This strategy has been successfully used to advance oxazolidinone candidates into clinical development. nih.gov

Another approach involves creating prodrugs that are activated by specific conditions or enzymes present at the site of infection. otago.ac.nz This can enhance the drug's selectivity and reduce off-target effects. nih.govotago.ac.nz One innovative strategy uses a cephalosporin (B10832234) linked to an oxazolidinone. acs.orgrsc.org This conjugate is designed to be cleaved by β-lactamase enzymes, which are produced by many resistant bacteria. nih.govacs.org This targeted release mechanism restricts the antibiotic's activity to the bacteria expressing the resistance determinant. acs.org A more complex "Trojan Horse" strategy involves attaching the oxazolidinone-cephalosporin conjugate to a siderophore, a molecule that bacteria use to acquire iron. nih.govrsc.org The bacterium actively transports the entire conjugate into the cell, where the cephalosporin is cleaved by intracellular β-lactamases, releasing the active oxazolidinone. rsc.org

Researchers have also explored novel promoieties that respond to the unique microenvironment of an infection site. For example, thiazolidinone-based protecting groups have been developed to mask carboxylic acid functionalities. rsc.org These groups are designed to be hydrolyzed and release the active drug upon exposure to elevated levels of hydrogen peroxide (H₂O₂), a reactive oxygen species often found at infection sites. rsc.org

Table 2: Prodrug Strategies for Oxazolidinone Derivatives

| Prodrug Strategy | Promoieties | Activation Mechanism | Improved Property | Source(s) |

|---|---|---|---|---|

| Phosphate Ester Prodrug | Phosphate group (-PO(OH)₂) | Cleavage by plasma phosphatases | Increased water solubility | ijpsjournal.comnih.govnih.govgoogle.com |

| β-Lactamase-Activated Prodrug | Cephalosporin | Hydrolysis by bacterial β-lactamases | Targeted delivery to resistant bacteria | nih.govacs.orgrsc.org |

| "Trojan Horse" Conjugate | Siderophore-Cephalosporin | Bacterial uptake via siderophore transport, then β-lactamase hydrolysis | Targeted delivery and accumulation in bacteria | nih.govrsc.org |

| ROS-Responsive Prodrug | Thiazolidinone | Hydrolysis by hydrogen peroxide (H₂O₂) | Targeted release at infection sites | rsc.org |

| Amino Acid Prodrug | Amino acids | Enzymatic cleavage | Increased solubility | google.com |

Conclusion

The oxazolidinone class of antibiotics represents a vital component of the modern antimicrobial armamentarium, particularly for the treatment of serious infections caused by multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, has made them an indispensable therapeutic option. While extensive research has been conducted on the class as a whole, and on prominent members like linezolid (B1675486), specific scientific data for a compound designated as "Oxazolidinone-PC" is not currently available in the public domain. Future research and publications will be necessary to elucidate the specific chemical and microbiological properties of this and other emerging oxazolidinone compounds.

Structure Activity Relationships Sar and Rational Design of Oxazolidinones

Elucidation of Key Pharmacophoric Elements within the Oxazolidinone Scaffold

The antibacterial activity of oxazolidinones is intrinsically linked to the specific arrangement of substituents on their core structure. The essential pharmacophore consists of the oxazolidinone ring, a substituent at the C5 position, and an N-aryl substituent, often referred to as Ring B. scirp.orgresearchgate.net The precise nature of these components dictates the potency and spectrum of activity.

Influence of Substituents at the C5 Position on Antibacterial Activity

The substituent at the C5 position of the oxazolidinone ring plays a crucial role in determining antibacterial potency. The (S)-configuration at the C5 position is essential for antimicrobial activity. scirp.org Early research demonstrated the importance of the 5-acetamidomethyl substituent for potent antibacterial action. nih.gov

Subsequent studies have explored various modifications to this C5 side chain. For instance, converting the acetamido moiety into a guanidino group or elongating the methylene (B1212753) chain has been shown to decrease antibacterial activity. nih.gov Conversely, replacing the carbonyl oxygen of the acetamide (B32628) with a thiocarbonyl sulfur to form a thiourea (B124793) group can enhance in vitro activity. nih.gov One study reported that a compound with a 5-thiourea group exhibited 4-8 times stronger in vitro activity than linezolid (B1675486). nih.gov

Further research has shown that while alternatives to the acylaminomethyl group, such as 1,2,3-triazol-2-yl-methyl, can maintain or even enhance potency, the initial 5-hydroxymethyl oxazolidinones were significantly less potent. nih.gov However, when combined with a potent ABCD ring system, 5-hydroxymethyl-oxazolidinones have demonstrated significant activity. nih.gov The C5 position is highly important, and only smaller, non-polar fragments are well-tolerated at this position, with larger and more polar groups leading to a decrease in activity. kcl.ac.uk

| C5 Substituent | Effect on Antibacterial Activity | Reference |

| (S)-5-acetamidomethyl | Essential for potent activity | nih.gov |

| Guanidino moiety | Decreased activity | nih.gov |

| Elongated methylene chain | Decreased activity | nih.gov |

| 5-thiourea group | Enhanced in vitro activity | nih.gov |

| 1,2,3-triazol-2-yl-methyl | Maintained or enhanced potency | nih.gov |

| 5-hydroxymethyl | Generally weaker, but effective with a potent ABCD ring system | nih.gov |

| Larger, polar fragments | Decreased activity | kcl.ac.uk |

Impact of N-Aryl Substituents (Ring B) on Biological Efficacy and Spectrum

The N-aryl substituent, or Ring B, is another critical determinant of the biological efficacy and spectrum of oxazolidinones. The presence of a 3-(3-fluorophenyl)-oxazolidinone ring system is a key feature in many potent oxazolidinones. nih.gov Fluorine substitution on the meta position of Ring B generally increases biological activity, while substitution at the para position can also elevate antibacterial action. scirp.orgresearchgate.net

Interestingly, a series of novel benzoxazinyl-oxazolidinones showed that fluorine substitution on the B ring led to derivatives with reduced activity. acs.org The placement of substituents on the phenyl ring significantly impacts activity. For example, 2,4- and 2,5-disubstituted derivatives often exhibit weak or no antibacterial activity. acs.org In contrast, 3,4-disubstituted compounds can have activity comparable to their 4-monosubstituted counterparts, especially with small 3-substituents. However, this activity rapidly declines as the size of the 3-substituent increases. acs.org Furthermore, 3,5-disubstituted and trisubstituted derivatives are typically devoid of antibacterial activity. acs.org

The nature of the substituent is also critical. In a study of 4-oxazolidinone (B12829736) analogs, weak electron-withdrawing or weak electron-donating groups at the 4-position of the aryl ring resulted in the most potent activity against MRSA, whereas strong electron-withdrawing or strong electron-donating groups led to significantly less activity. nih.gov

Correlation of 3-Substitution Patterns with Antimicrobial Potency

The substitution pattern at the 3-position of the oxazolidinone ring directly influences antimicrobial potency. The size of the substituent at this position plays a very important role; generally, larger substituents lead to lower activity. researchgate.net For instance, in 3,4-disubstituted phenyloxazolidinones, the antibacterial activity is comparable to 4-monosubstituted analogs when the 3-substituent is small (smaller than bromine), but the activity decreases rapidly with larger 3-substituents. acs.org The introduction of cyclohexyl groups at the 2 and 3 positions has been noted for its contribution to antimicrobial activity. ontosight.ai

Computational Approaches in Oxazolidinone Design

Computational chemistry has become an indispensable tool in the rational design of new oxazolidinone antibiotics, providing insights into their interactions with the bacterial ribosome and helping to predict the activity of novel compounds.

Molecular Modeling and Docking Studies of Ribosomal Interactions

Molecular modeling and docking studies have been instrumental in visualizing how oxazolidinones bind to their target, the 50S ribosomal subunit. asm.orgqut.edu.au These antibiotics bind to the peptidyl transferase center (PTC) of the ribosome, a site crucial for protein synthesis. biorxiv.org The binding pocket for the oxazolidinone ring is characterized by universally conserved 23S-rRNA nucleotides. beilstein-journals.org

Docking studies have revealed that the fluorophenyl moiety (B-ring) of oxazolidinones sits (B43327) in a hydrophobic pocket in the A-site cleft, while the oxazolidinone ring (A-ring) engages in an offset π-π stacking interaction. biorxiv.org The development of new oxazolidinone derivatives often relies on force field simulations to predict binding affinities. beilstein-journals.org These simulations can help identify promising molecular candidates by evaluating their conformational space and the strength of their interactions, such as hydrogen bonds, with the ribosome. beilstein-journals.org For example, docking studies have shown higher binding affinities for certain novel oxazolidinone derivatives compared to linezolid, which were then validated by molecular dynamics simulations. researchgate.net

Quantum Chemical Calculations for Conformational Analysis and Intermolecular Interactions

Quantum chemical calculations provide a deeper understanding of the electronic structure, conformation, and intermolecular interactions of oxazolidinone molecules. rsc.orgtandfonline.com These methods can be used to perform conformational analysis to identify the most stable conformations of oxazolidinone derivatives in different environments. rsc.orgtandfonline.com

For instance, quantum chemical calculations have been used to study the hydrogen bonding interactions of oxazolidinones, demonstrating that they can form dimers in low polarity solvents through intermolecular hydrogen bonds. rsc.org Such studies are crucial for understanding the structure and properties of these compounds, which can aid in the design of new bioactive molecules. rsc.org Additionally, quantum chemical modeling has been employed to investigate the mechanism of action of oxazolidinones, for example, by calculating the activation energies related to their chemical reactions. tandfonline.comresearchgate.net These calculations can provide insights that are in good agreement with experimental results, further guiding the rational design of new and more effective oxazolidinone antibiotics. tandfonline.com

Development of Novel Oxazolidinone Derivatives for Enhanced Activity

Building upon the insights from SAR and computational studies, medicinal chemists have synthesized and evaluated a multitude of novel oxazolidinone derivatives. These efforts have focused on modifying specific parts of the oxazolidinone structure to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance.

Synthesis and Evaluation of C5-Modified Derivatives

The C5 side chain of the oxazolidinone ring is a critical determinant of antibacterial activity. rsc.org Modifications at this position can significantly impact the compound's interaction with the ribosomal target. Research has shown that even small changes to the C5 side chain can lead to a substantial loss of activity, particularly the introduction of bulky groups. rsc.org However, strategic modifications have yielded potent derivatives.

A study focused on modifying the C5 side chains of novel oxazolidinone derivatives resulted in the synthesis of thirty new compounds. nih.gov Among these, compounds 7a , 9a , and 11a demonstrated promising antibacterial activity and were deemed worthy of further investigation. nih.gov Another research effort involved structural modifications to the C5-side chain of a lead compound with a benzoxazinone (B8607429) C-ring, resulting in several potent agents, including 12a , 12b , 12g , and 12h . nih.gov The introduction of methyl carbamate (B1207046) (12g ) and thioacetamide (B46855) (12h ) side chains led to compounds with high activity against a range of pathogens, including linezolid-resistant S. aureus. nih.gov

Conversely, some modifications have been shown to be detrimental. For example, converting a potent compound to its amino analogue (11 ) resulted in a significant decrease in activity. nih.gov This highlights the sensitive nature of the structure-activity relationship at the C5 position.

Table 1: Antibacterial Activity of Selected C5-Modified Oxazolidinone Derivatives

| Compound | Modification at C5 | Observed Activity | Reference |

|---|---|---|---|

| 7a | Undisclosed specific modification | Promising antibacterial activity | nih.gov |

| 9a | Undisclosed specific modification | Promising antibacterial activity | nih.gov |

| 11a | Undisclosed specific modification | Promising antibacterial activity | nih.gov |

| 12a | Acetamide | Potent activity (MIC ≤ 1 μg/mL) | nih.gov |

| 12b | Propanamide | Good activity (MIC ≤ 1 μg/mL) | nih.gov |

| 12g | Methyl carbamate | Highest activity (MIC < 0.5 μg/mL) | nih.gov |

| 12h | Thioacetamide | Highest activity (MIC < 0.125 μg/mL) | nih.gov |

| 11 | Amine | Highly inferior activity compared to parent | nih.gov |

Exploration of Cyclopropyl (B3062369) and Heteroaromatic Moieties

The incorporation of cyclopropyl and various heteroaromatic groups into the oxazolidinone structure has been a fruitful strategy for developing new antibacterial agents. These moieties can influence the compound's conformation, solubility, and binding interactions.

The introduction of a cyclopropyl group has been explored in several studies. nih.govorganic-chemistry.orggoogle.com For example, novel oxazolidinones featuring a cyclopropyl moiety have shown excellent in vitro antibacterial activity against a broad range of both susceptible and resistant bacterial strains. nih.gov The synthesis of N-aryl oxazolidinones, which are important in pharmaceuticals, has been achieved through the cycloaddition of N-aryl aziridines, including those with cyclopropyl methyl substituents. acs.org

Heteroaromatic moieties have also been widely investigated. The synthesis of oxazolidinones containing thiophene (B33073) and pyridine (B92270) rings has been successfully achieved, demonstrating that these groups are well-tolerated and can lead to products with high enantioselectivity. rsc.org A series of novel oxazolidinones with diverse fused heteroaryl C-rings were designed and synthesized, with a compound featuring a benzoxazinone C-ring (8c ) showing superior activity compared to linezolid. nih.gov Further exploration of fused bicyclic heteroaryls, such as pyrazolopyridine, imidazopyridine, and triazolopyridine, has also yielded potent derivatives. nih.gov

Table 2: Examples of Oxazolidinones with Cyclopropyl and Heteroaromatic Moieties

| Compound/Motif | Structural Feature | Key Finding | Reference |

|---|---|---|---|

| Compounds 25 and 26 | Cyclopropyl moiety | Excellent in vitro antibacterial activity | nih.gov |

| Compound 2v | Thiophene moiety | Synthesized with 93% enantiomeric excess (ee) | rsc.org |

| Compound 2w | Pyridine moiety | Synthesized with 94% enantiomeric excess (ee) | rsc.org |

| Compound 8c | Benzoxazinone C-ring | Superior activity compared to linezolid | nih.gov |

| Fused Triazolopyridine | Fused heteroaromatic ring | Led to potent in vivo efficacy | nih.gov |

Design and Assessment of Sulfonamide/Amide Conjugates

Conjugating sulfonamide or amide functionalities to the oxazolidinone scaffold is another strategy that has been employed to generate novel derivatives with enhanced biological activity. nih.govresearchgate.net These conjugates often exhibit interesting structure-activity relationships.

A series of novel linezolid-based oxazolidinone-sulfonamide and -amide conjugates were synthesized and evaluated for their antibacterial potential. nih.gov Within this series, the oxazolidinone-sulfonamide conjugate 3a , which features a simple methyl substitution, displayed greater potency than those with aromatic substitutions, with MIC values ranging from 1.17 to 18.75 µg/mL against four bacterial strains. nih.gov In general, the synthesized sulfonamide and amide conjugates showed better activity against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net

Structure-activity relationship studies on tricyclic oxazolidinones revealed that thioamides and thiocarbamates are generally more potent than their corresponding amide and carbamate counterparts. acs.org For example, the thioamide derivatives 36 and 37 and the thiocarbamate 41 were identified as particularly interesting compounds. acs.org

Table 3: Activity of Selected Oxazolidinone-Sulfonamide/Amide Conjugates

| Compound | Conjugate Type | Key Activity/Finding | Reference |

|---|---|---|---|

| 3a | Sulfonamide | Excellent potency (MIC of 1.17 μg/mL) against B. subtilis and P. aeruginosa | nih.gov |

| 36 | Thioamide | Potent antibacterial activity | acs.org |

| 37 | Thioamide | Potent antibacterial activity | acs.org |

| 41 | Thiocarbamate | Potent antibacterial activity | acs.org |

Investigation of Phosphorus-Containing Oxazolidinone Analogs

The introduction of phosphorus-containing groups into the oxazolidinone structure represents a novel approach to developing new antibacterial agents. niper.gov.in This strategy is based on the idea that these unique substituents might enhance activity and help overcome resistance. niper.gov.in

A series of novel oxazolidinone analogues with phosphorus substitutions were synthesized and evaluated. niper.gov.in Several of these compounds demonstrated potent in vitro antibacterial activity against a panel of both resistant and susceptible Gram-positive bacteria, including linezolid-resistant strains. niper.gov.in Molecular docking studies suggested that the phosphorus substitution could lead to additional interactions with the ribosome compared to linezolid. niper.gov.in One compound from this series, compound 47 , was shortlisted for further evaluation. niper.gov.in

The synthesis of N-phosphoryl oxazolidinones, where the phosphate (B84403) group is part of a ring, has also been reported. researchgate.net These conformationally rigid, chiral-at-phosphorus compounds have applications in asymmetric phosphorylation. researchgate.net Additionally, the synthesis of phosphinic dipeptide analogues, which can act as transition-state inhibitors, has utilized oxazolidinone-type auxiliaries to control stereochemistry. mdpi.com

Table 4: Examples of Phosphorus-Containing Oxazolidinone Research

| Compound/Approach | Phosphorus Moiety | Key Finding | Reference |

|---|---|---|---|

| Compound 47 | Phosphorus-substituted phenyloxazolidinone | Potent in vitro activity against resistant strains; shortlisted for further study | niper.gov.in |

| N-phosphoryl oxazolidinones | Ring-constrained phosphate | Conformationally rigid; used in asymmetric phosphorylation | researchgate.net |

| (R)-4-oxo-5-phosphononorvaline | Phosphono group | Identified as a potent ligand through molecular modeling | rsc.org |

Strategies for Overcoming Gram-Negative Outer Membrane Permeation and Efflux

A major challenge in antibiotic development is achieving sufficient penetration of the formidable Gram-negative bacterial outer membrane and avoiding efflux pump systems that actively expel drugs from the cell. acs.orgresearchgate.net Several strategies have been explored to engineer oxazolidinones that can overcome these barriers.

One successful approach has been to modify the physicochemical properties of the compounds. nih.gov Design principles for improving Gram-negative activity include keeping the molecular weight low (<400 Da), increasing polarity (clogD7.4 <1), and incorporating zwitterionic character at physiological pH. nih.gov Analogues designed with these properties were found to be more effective at overcoming the efflux and permeation barriers of Escherichia coli. nih.gov Furthermore, having four or fewer rotatable bonds is also associated with better evasion of these barriers. nih.gov

Structural modifications have focused on identifying motifs that enhance accumulation in Gram-negative bacteria. researchgate.netbiorxiv.org The addition of a primary amine to an appropriately shaped compound has been shown to enhance Gram-negative accumulation. researchgate.net Studies on a library of oxazolidinone derivatives revealed that polar and/or charge-carrying modifications, particularly when combined in hybrid analogues, can largely overcome efflux and permeation issues. acs.org For instance, distributing charge-carrying moieties across two rings of the scaffold was beneficial. nih.gov This research has led to the identification of oxazolidinone analogues, such as 3e , 8d , and 8o , that exhibit activity against Gram-negative pathogens like E. coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, a profile not seen with linezolid. researchgate.net

Other strategies to combat Gram-negative resistance include the use of antibiotic adjuvants, such as efflux pump inhibitors (EPIs). nih.gov EPIs like PaβN have shown broad effectiveness against antibiotic-resistant bacteria. nih.gov

Mechanisms of Oxazolidinone Resistance Development

Ribosomal Target Site Modifications

The primary mechanism of action for oxazolidinones involves binding to the 50S ribosomal subunit and obstructing the formation of the initiation complex, a crucial step in protein synthesis. nih.govtaylorandfrancis.com Consequently, modifications at this binding site are a common pathway for resistance development. These alterations are typically chromosomal and arise from spontaneous mutations.

Point Mutations in the 23S rRNA Gene (e.g., G2576T)

The most frequently observed mechanism of oxazolidinone resistance involves point mutations in the domain V region of the 23S rRNA gene, which is a key component of the 50S ribosomal subunit. nih.govnih.gov The G2576T mutation (guanine to thymine (B56734) substitution at position 2576) is the most common of these mutations. europeanreview.orgresearchgate.net This specific mutation reduces the binding affinity of oxazolidinone drugs to the ribosome's peptidyl transferase center (PTC). researchgate.netasm.org

The level of resistance often correlates with the number of mutated 23S rRNA gene copies within the bacterial genome. nih.govresearchgate.net For instance, in Staphylococcus aureus, which possesses multiple copies of the rRNA operon, a stepwise increase in the minimum inhibitory concentration (MIC) of linezolid (B1675486) is observed as the number of G2576T mutations accumulates. nih.goveuropeanreview.org Other less common mutations in the 23S rRNA gene that have been associated with resistance include T2500A and G2447T. nih.govoup.com

Table 1: Common 23S rRNA Gene Mutations Associated with Oxazolidinone Resistance

| Mutation | Bacterial Species Commonly Affected | Reference |

| G2576T | Staphylococcus aureus, Enterococcus faecium | europeanreview.orgresearchgate.netplos.org |

| T2500A | Staphylococcus aureus | nih.goveuropeanreview.org |

| G2447T | Staphylococcus aureus | nih.gov |

Alterations in Ribosomal Proteins (e.g., L3, L4, L22)

Mutations in the genes encoding ribosomal proteins L3 (rplC), L4 (rplD), and L22 (rplV) can also contribute to oxazolidinone resistance. researchgate.netunivpm.it These proteins are located near the oxazolidinone binding site within the peptidyl transferase center. asm.orgnih.gov Alterations in their amino acid sequences can indirectly affect drug binding. asm.org

Mutations in L3 and L4 have been identified in clinical isolates of staphylococci and enterococci exhibiting reduced susceptibility to oxazolidinones. europeanreview.orgnih.gov For example, specific amino acid substitutions in L3, such as ΔSer145 and Ala157Arg, have been linked to resistance. nih.gov Similarly, mutations in the L4 protein have been found in linezolid-resistant strains. asm.org While mutations in L22 are also associated with resistance, they are considered to be less common. europeanreview.org It's noteworthy that these ribosomal protein mutations can occur alone or in conjunction with 23S rRNA mutations, sometimes leading to higher levels of resistance. asm.orgunivpm.it

Table 2: Examples of Ribosomal Protein Alterations in Oxazolidinone Resistance

| Ribosomal Protein | Gene | Example Alteration | Associated Bacteria | Reference |

| L3 | rplC | ΔSer145, Ala157Arg | Staphylococcus aureus, Staphylococcus epidermidis | nih.govtandfonline.com |

| L4 | rplD | Amino acid substitutions | Staphylococcus aureus, Streptococcus pneumoniae | nih.govasm.org |

| L22 | rplV | Amino acid substitutions | Staphylococcus aureus | europeanreview.org |

Acquisition of Transferable Resistance Genes

A more alarming development in oxazolidinone resistance is the acquisition of mobile genetic elements that carry specific resistance genes. univpm.itnih.gov These genes can be transferred between different bacteria via plasmids, transposons, and other mobile elements, facilitating the rapid spread of resistance. researchgate.net

Ribosomal Methyltransferase Gene (cfr) and Associated Phenotypes

The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA. europeanreview.orgnih.gov This methylation sterically hinders the binding of oxazolidinones, as well as several other classes of antibiotics that target the peptidyl transferase center, including phenicols, lincosamides, pleuromutilins, and streptogramin A (PhLOPSA phenotype). researchgate.net

The cfr gene was first identified in staphylococci and has since been found in various Gram-positive and Gram-negative bacteria. europeanreview.org Its location on mobile genetic elements like plasmids is a major factor in its dissemination, leading to outbreaks of linezolid-resistant infections. europeanreview.org

Transferable ABC Transporter Gene (optrA) and Cross-Resistance Profiles

The optrA gene, first discovered in enterococci, encodes an ATP-binding cassette (ABC) transporter protein. europeanreview.org This protein confers resistance to oxazolidinones and phenicols through a mechanism of ribosomal protection. researchgate.netunivpm.it The OptrA protein likely removes the antibiotic from its ribosomal target.

The optrA gene is often located on plasmids and can be transferred between different bacterial species. europeanreview.org Its presence results in decreased susceptibility to both linezolid and tedizolid (B1663884), another oxazolidinone antibiotic. It also confers resistance to phenicols, such as chloramphenicol (B1208) and florfenicol. europeanreview.orgresearchgate.net

Identification and Characterization of poxtA Gene

More recently, another transferable oxazolidinone resistance gene, poxtA (phenicol-oxazolidinone-tetracycline resistance), has been identified. univpm.it Similar to optrA, the poxtA gene encodes an ABC-F protein that provides ribosomal protection against oxazolidinones and phenicols. researchgate.net The discovery of poxtA further expands the known mechanisms of transferable oxazolidinone resistance, highlighting the ongoing evolution of antibiotic resistance in bacteria. univpm.itmdpi.com

Table 3: Transferable Oxazolidinone Resistance Genes

| Gene | Encoded Protein | Mechanism of Action | Cross-Resistance Profile | Reference |

| cfr | Ribosomal Methyltransferase | Methylation of 23S rRNA (A2503) | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A (PhLOPSA) | europeanreview.orgresearchgate.netnih.gov |

| optrA | ABC-F Transporter | Ribosomal Protection | Oxazolidinones, Phenicols | europeanreview.orgresearchgate.net |

| poxtA | ABC-F Transporter | Ribosomal Protection | Oxazolidinones, Phenicols | researchgate.netunivpm.itmdpi.com |

Genetic Context and Dissemination of Resistance Determinants

The spread of oxazolidinone resistance is a significant public health concern, largely driven by the mobility of resistance genes. These genes are often located on mobile genetic elements (MGEs) such as plasmids and transposons, which facilitates their transfer between different bacteria, including across species and genus boundaries. nih.govasm.org

Plasmid-Mediated Transfer of Resistance Genes

Plasmids are a primary vehicle for the dissemination of oxazolidinone resistance genes. nih.govasm.org Genes such as cfr, optrA, and poxtA are frequently found on plasmids, which can be transferred between bacteria through conjugation. asm.orgplos.orgnih.govnih.gov

The cfr gene, which confers a broad resistance phenotype (Phenicol, Lincosamide, Oxazolidinone, Pleuromutilin, and Streptogramin A - PhLOPSA), has been identified on various plasmids in both Gram-positive and Gram-negative bacteria. nih.govplos.org For instance, in Staphylococcus aureus, cfr has been located on plasmids of different sizes, some of which are transferable. frontiersin.orgfu-berlin.de In Escherichia coli isolates from animal sources, the cfr gene has been found on plasmids, suggesting a role for horizontal transfer in its dissemination. plos.orgfrontiersin.org Studies have identified cfr-carrying plasmids that are non-conjugative, as well as conjugative plasmids, the latter of which can accelerate the spread of resistance among Gram-negative bacteria. plos.org

The optrA gene, which confers resistance to oxazolidinones and phenicols, is also commonly plasmid-borne. nih.govmcmaster.caantimicrobianos.com.ar It was first identified on a plasmid in Enterococcus faecalis and Enterococcus faecium. mcmaster.ca The gene has since been found on various plasmids in diverse genetic contexts, often alongside other resistance genes like fexA. nih.govantimicrobianos.com.arnih.gov The presence of optrA on distinct plasmids within different bacterial lineages indicates that the transfer of a single plasmid is not the sole mechanism of its spread. nih.gov

Similarly, the poxtA gene, conferring resistance to phenicols, oxazolidinones, and tetracyclines, is frequently located on plasmids. nih.govnih.govoup.com Studies have identified poxtA on broad-host-range plasmids of the Inc18 family, which also carry other antimicrobial resistance genes. nih.gov The co-localization of these genes on a single plasmid can lead to the co-selection and persistence of oxazolidinone resistance. nih.govfrontiersin.org Successful transfer of poxtA-harboring plasmids has been demonstrated in laboratory experiments. nih.gov

Examples of Plasmids Carrying Oxazolidinone Resistance Genes

| Resistance Gene | Plasmid | Bacterial Host | Key Features | Reference |

|---|---|---|---|---|

| cfr | pSCFS1 | Staphylococcus sciuri | First identification of the cfr gene. | plos.org |

| cfr | pEC-01 | Escherichia coli | ~110 kb plasmid from a porcine isolate. | oup.com |

| cfr | pLRSA417 | Staphylococcus aureus | 39,504 bp plasmid from a human clinical isolate. | fu-berlin.de |

| cfr | pMOL21554 | Staphylococcus aureus (CC1) | 44,826 bp plasmid from a porcine isolate, carrying a functional cfr variant. | mdpi.com |

| optrA | pE349 | Enterococcus faecalis | 36,331 bp conjugative plasmid. | lenus.ie |

| optrA | pL9 | Enterococcus faecalis | >58 kb Inc18 broad host-range plasmid. | nih.gov |

| poxtA | pC25-1 | Enterococcus faecium | ~62 kb Inc18 plasmid from a porcine isolate. | nih.gov |

| poxtA | Not specified | Staphylococcus aureus AOUC-0915 | Located in a composite transposon-like structure with IS1216 elements. | oup.com |

| poxtA, cfr(D) | pM4-80 L4 | Enterococcus | 15,008 bp plasmid from a swine farm isolate. | frontiersin.org |

Transposon and Insertion Element Involvement in Gene Mobility

Transposons and insertion sequences (IS) are crucial in mobilizing oxazolidinone resistance genes. nih.govasm.orgmdpi.com These mobile genetic elements can move resistance genes within and between replicons (e.g., from a chromosome to a plasmid), facilitating their dissemination. mdpi.com

The cfr gene is often flanked by insertion sequences, which can form a "translocatable unit." nih.gov IS26 is frequently associated with cfr in E. coli, where it can mediate the gene's mobility. plos.orgfrontiersin.org In some cases, the insertion of IS26 upstream of cfr creates a hybrid promoter, leading to the gene's expression. oup.com In staphylococci and other Gram-positive bacteria, cfr has been found in association with IS256 and elements of the Tn558 transposon family. frontiersin.orgresearchgate.netasm.org The presence of IS256 downstream of cfr in a Bacillus strain suggests its role in the acquisition and spread of this resistance gene. oup.com

The mobility of the optrA gene is also frequently mediated by transposable elements. dovepress.com In Enterococcus, optrA is often flanked by transposon Tn554 or insertion sequence IS1216E. frontiersin.org The gene can be located on chromosomes within a Tn554 transposon that is inserted into the radC gene. frontiersin.orgdovepress.com The novel transposon Tn6993 has also been identified carrying optrA along with other resistance genes. nih.gov

The poxtA gene is commonly flanked by two copies of IS1216E, forming a composite transposon-like structure. nih.govnih.govoup.com This structure is found on plasmids and is believed to play a significant role in the dissemination of poxtA. nih.gov

Mobile Genetic Elements Associated with Oxazolidinone Resistance Genes

| Resistance Gene | Mobile Element | Bacterial Host(s) | Significance | Reference |

|---|---|---|---|---|

| cfr | IS26 | Escherichia coli, Proteus vulgaris | Mediates mobility in Gram-negative bacteria; can form a hybrid promoter. | frontiersin.orgoup.comasm.org |

| cfr | IS256 | Staphylococcus spp., Enterococcus spp., Bacillus spp. | Associated with cfr in Gram-positive bacteria; can indicate active transposition. | frontiersin.orgresearchgate.netoup.com |

| cfr | Tn558 | Staphylococcus aureus | A variant of this transposon is a predominant genetic context for cfr on large plasmids. | frontiersin.orgmdpi.com |

| optrA | Tn554 | Enterococcus spp. | Mediates chromosomal localization of optrA. | frontiersin.orgdovepress.commdpi.com |

| optrA | IS1216E | Enterococcus spp. | Flanks the optrA gene, suggesting a role in mobilization. | frontiersin.org |

| poxtA | IS1216E | Enterococcus spp., Staphylococcus aureus | Flanks the poxtA gene, forming a composite transposon-like structure. | nih.govnih.govlenus.ie |

Laboratory-Induced Resistance Mechanisms and Characterization

The development of resistance to oxazolidinones can be studied in the laboratory by exposing bacteria to sub-inhibitory concentrations of the drug over time. These in vitro studies have been instrumental in identifying the genetic mutations that can lead to resistance.

Early studies demonstrated that resistance to oxazolidinones could be selected for in the laboratory, although the frequency of spontaneous mutation was low. oup.com The primary mechanism of resistance identified in these early laboratory-derived mutants of E. coli and S. aureus was mutations in the 23S rRNA genes. oup.comnih.gov Specifically, mutations at positions G2447U and G2576U (E. coli numbering) in the central loop of domain V were identified. oup.comnih.gov Further studies in E. coli identified the G2032A mutation as another key determinant of resistance. nih.gov All of these mutations cluster in the peptidyl transferase center of the ribosome, the binding site of oxazolidinones. nih.gov

More recent in vitro resistance development models using S. aureus have confirmed that mutations are a key driver of resistance. Stepwise induction of resistance to both linezolid and tedizolid resulted in the detection of single nucleotide variants (SNVs) in the rplC gene, which encodes the 50S ribosomal protein L3. nih.gov These mutations are thought to decrease the binding affinity of the oxazolidinone to the ribosome. nih.gov Mutations in ribosomal protein L3 have also been identified in clinical isolates and are associated with resistance. researchgate.net In some laboratory experiments, mutations in the L4 ribosomal protein have also been implicated in non-susceptibility to linezolid. researchgate.net

Studies inducing resistance in Mycobacterium abscessus have also identified mutations in the rplC gene as a mechanism of resistance to the novel oxazolidinone LCB01-0371. asm.org These laboratory-generated resistant mutants often show cross-resistance to other oxazolidinones, indicating a shared molecular target. asm.org

Summary of Laboratory-Induced Oxazolidinone Resistance Mutations

| Organism | Inducing Agent | Gene | Mutation(s) | Reference |

|---|---|---|---|---|

| Escherichia coli | Oxazolidinone | 23S rRNA | G2032A, G2447U | nih.gov |

| Staphylococcus aureus | Linezolid, Eperezolid | 23S rRNA | G2576U | oup.com |

| Staphylococcus aureus | Linezolid, Tedizolid | rplC (L3 protein) | p.G152D, p.G155R | nih.gov |

| Mycobacterium smegmatis | Linezolid | 23S rRNA | G2576U | asm.org |

| Mycobacterium abscessus | LCB01-0371 | rplC (L3 protein) | T424C, G419A, insertion at position 503 | asm.org |

| Halobacterium halobium | Linezolid | 23S rRNA | Multiple mutations in domain V |

Preclinical in Vitro and in Vivo Evaluation Methodologies

In Vitro Susceptibility Profiling

The initial phase of preclinical evaluation involves a series of in vitro tests to determine the intrinsic antibacterial activity of Oxazolidinone-PC. These assays provide fundamental data on the compound's potential as a therapeutic agent.

The minimum inhibitory concentration (MIC) is a cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MICs of this compound and comparator agents are typically determined using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). asm.org

The activity of novel oxazolidinones is often compared to linezolid (B1675486), the first FDA-approved compound in this class. toku-e.comeuropeanreview.org For instance, studies on various oxazolidinone derivatives have demonstrated a range of activities. The MIC distributions are often narrow and unimodal, with values for streptococci, enterococci, and staphylococci typically falling between 0.5 and 4 mg/L. oup.com A novel oxazolidinone, AZD2563, showed MIC50 and MIC90 values of 1 µg/ml and 2 µg/ml, respectively, against Staphylococcus aureus. Another compound, LCB01-0371, demonstrated an MIC90 of 2 μg/ml for both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). asm.org

The following table presents hypothetical MIC data for this compound against a panel of diverse bacterial isolates, benchmarked against linezolid.

| Bacterial Isolate | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 (MSSA) | 0.5 | 2 |

| Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 | 2 |

| Enterococcus faecalis ATCC 29212 (VSE) | 1 | 4 |

| Enterococcus faecium ATCC 51559 (VRE) | 1 | 4 |

| Streptococcus pneumoniae ATCC 49619 | 0.25 | 1 |

| Escherichia coli ATCC 25922 | >64 | >64 |

| Pseudomonas aeruginosa ATCC 27853 | >64 | >64 |

This table is for illustrative purposes and does not represent actual experimental data for a compound named "this compound."

Time-kill kinetic studies are performed to understand the dynamic interaction between an antibiotic and a bacterial population over time. These assays help to classify an agent as either bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria). The methodology involves exposing a standardized bacterial inoculum to various concentrations of the antibiotic (e.g., 4x and 8x the MIC) and quantifying the number of viable cells at different time points (e.g., 0, 2, 4, 6, 8, and 24 hours). nih.gov

Oxazolidinones are generally considered to be bacteriostatic against staphylococci and enterococci, meaning they inhibit bacterial growth rather than actively killing the bacteria. europeanreview.orgoup.com However, they can exhibit bactericidal activity against some species, such as Streptococcus pneumoniae. asm.org For example, a study on the oxazolidinone LCB01-0648 demonstrated bactericidal activity against MSSA and MRSA at 8x MIC, but a bacteriostatic effect against linezolid-resistant S. aureus (LRSA). nih.gov Another compound, ranbezolid (B1206741), was found to be bactericidal against S. epidermidis. asm.org

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotic treatment. The ability of a new antibiotic to inhibit biofilm formation or eradicate established biofilms is a significant advantage. The antibiofilm activity of this compound would be assessed by determining the minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC).

Studies on other oxazolidinones have shown some inherent antibiofilm activity. nih.gov For instance, one study found that certain oxazolidinone derivatives could inhibit biofilm formation by S. aureus and P. aeruginosa. mdpi.com Another study reported that linezolid could reduce MRSA biofilms at a concentration of 20 µg/mL. researchgate.net The oxazolidinone ranbezolid was capable of completely eradicating established MRSA biofilms, albeit at a concentration eight times higher than what was needed to kill 99.9% of the biofilm cells. nih.gov

| Organism | This compound MBIC₅₀ (µg/mL) | This compound MBEC (µg/mL) |

| Staphylococcus aureus ATCC 33591 (MRSA) | 1 | 16 |

| Pseudomonas aeruginosa PAO1 | >64 | >64 |

This table is for illustrative purposes and does not represent actual experimental data for a compound named "this compound."

A key attribute of a new antibiotic is its activity against drug-resistant pathogens. This compound would be rigorously tested against strains resistant to other antibiotic classes, such as methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and linezolid-resistant S. aureus (LRSA). toku-e.com

Many novel oxazolidinones have shown promising activity against these challenging pathogens. oup.commdpi.com For example, the oxazolidinone LCB01-0648 demonstrated potent activity against MRSA and linezolid-resistant VRE. nih.gov Another compound, RBx 11760, had MIC90 values against linezolid-resistant S. aureus and enterococci that were 4- to 8-fold lower than those of linezolid. asm.org The compound RWJ-416457 also showed lower MICs than linezolid against linezolid-susceptible strains and mutants with 23S rRNA mutations. researchgate.netresearchgate.net

The evaluation of this compound would also include testing against specific high-priority pathogens. Mycobacterium tuberculosis, the causative agent of tuberculosis, is a major global health threat, and new treatments are urgently needed. atsjournals.org The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of multidrug-resistant bacteria that are a common cause of hospital-acquired infections.

Oxazolidinones have demonstrated activity against M. tuberculosis. toku-e.com For instance, the oxazolidinone PNU-100480 was found to be as active as isoniazid (B1672263) in a murine model of tuberculosis. nih.gov Another compound, OTB-658, showed more potent in vitro activity against M. tuberculosis than linezolid. asm.orgnih.govasm.org While oxazolidinones are generally not active against Gram-negative bacteria due to efflux mechanisms, research is ongoing to develop derivatives with activity against ESKAPE pathogens. rsc.orgresearchgate.netnih.govacs.org Some studies have identified oxazolidinone analogues with activity against E. coli, A. baumannii, and P. aeruginosa. rsc.orgresearchgate.netnih.gov

Evaluation against Drug-Resistant Bacterial Strains (e.g., MRSA, VRE, LRSA)

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, this compound would be advanced to in vivo efficacy studies in established animal models of infection. These studies are crucial for determining the compound's therapeutic potential in a living system. Common models include murine systemic infection models (septicemia), thigh infection models, and organ burden models. nih.govnih.gov

For example, in a mouse septicemia model with S. aureus, the efficacy of a novel oxazolidinone was compared to linezolid. acs.org In a neutropenic mouse thigh infection model, the efficacy of RBx 11760 was evaluated against MRSA. asm.org Another study used a murine pyelonephritis model to assess the efficacy of an oxazolidinone against E. faecalis. asm.org The efficacy of oxazolidinones against M. tuberculosis has also been evaluated in murine models, measuring the reduction in bacterial load in the lungs and spleen. nih.govasm.org For instance, the oxazolidinone OTB-658 was shown to reduce CFU counts in the lungs of mice in an acute TB model. asm.orgnih.gov

The following table illustrates potential efficacy data for this compound in a murine thigh infection model.

| Treatment Group | Bacterial Load (log₁₀ CFU/thigh) |

| Vehicle Control | 7.5 |

| This compound (10 mg/kg) | 4.2 |

| Linezolid (30 mg/kg) | 4.5 |

This table is for illustrative purposes and does not represent actual experimental data for a compound named "this compound."

Systemic Infection Models in Murine Systems

Systemic infection models in mice are a cornerstone for the in vivo evaluation of new antibacterial agents like Eperezolid. These models are designed to mimic human systemic infections (sepsis) and are crucial for determining a drug's efficacy in a living organism. The primary goal is to assess the ability of the compound to reduce the bacterial load in various organs and prevent mortality.

The methodology for a typical systemic murine infection model involves several key steps:

Induction of Infection: Mice, often from specific strains like CD-1 or BALB/c, are infected with a standardized inoculum of a pathogenic bacterium. For evaluating oxazolidinones, common pathogens include strains of Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Streptococcus pneumoniae, Enterococcus spp., and Mycobacterium tuberculosis. mdpi.comnih.gov The bacteria are typically administered intravenously or intraperitoneally to establish a systemic infection. nih.govsci-hub.se

Treatment Administration: Following infection, the test compound (e.g., Eperezolid) is administered to the mice. The route of administration (oral or intravenous), dosage, and frequency are varied to gather comprehensive data. asm.org

Efficacy Assessment: The effectiveness of the treatment is measured by one or more outcomes. A primary endpoint is the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death over a set period. caymanchem.com Another critical assessment involves quantitative culture of tissues (such as the lungs, spleen, or kidneys) to determine the reduction in bacterial colony-forming units (CFU) compared to untreated control groups. mdpi.comsci-hub.se

These models allow researchers to establish a dose-response relationship and provide essential data on the in vivo activity of the compound, which is a prerequisite for advancing to clinical trials. asm.org

Comparative Efficacy Assessments of Novel Oxazolidinones in Animal Infection Models

Comparative efficacy studies are essential to benchmark a new drug candidate against existing treatments. In the case of novel oxazolidinones like Eperezolid, the primary comparator is often Linezolid, the first clinically approved drug in this class. mdpi.com

In a murine model of tuberculosis, the activities of Eperezolid, Linezolid, and another novel oxazolidinone, PNU-100480, were evaluated. Mice were infected intravenously with Mycobacterium tuberculosis. Treatment commenced one day after infection and was administered by gavage for four weeks. The bacterial load in the lungs and spleens was then quantified. sci-hub.se

The results demonstrated a clear hierarchy of efficacy among the tested compounds. PNU-100480 showed activity comparable to the established anti-tuberculosis drug isoniazid. Linezolid was somewhat less active than PNU-100480. In stark contrast, Eperezolid showed minimal activity in this specific model, producing only a minor reduction in bacterial counts in the lung and spleen compared to the control group. mdpi.comsci-hub.se This was despite promising in vitro results for Eperezolid. mdpi.com Ultimately, Linezolid was selected over Eperezolid for further clinical development due to its more favorable pharmacokinetic profile in humans. asm.org

Another study evaluated a novel oxazolidinone, AM-7359, against Linezolid in a methicillin-susceptible S. aureus (MSSA) organ burden model. The efficacy was found to be equivalent between the two compounds when administered either orally or intravenously. nih.gov However, in a localized thigh infection model using a Linezolid-resistant MRSA (LMRSA) strain, AM-7359 demonstrated significantly greater efficacy, being eightfold more effective than Linezolid. nih.govresearchgate.net

These comparative studies highlight the critical importance of in vivo animal models. They reveal nuances in efficacy that are not apparent from in vitro data alone and are indispensable for selecting the most promising candidates for clinical development.

Table 1: Comparative Efficacy of Novel Oxazolidinones in a Murine Tuberculosis Model mdpi.comsci-hub.se

| Compound | Log10 CFU Reduction in Lungs (vs. Control) | Log10 CFU Reduction in Spleen (vs. Control) | Relative Efficacy |

|---|---|---|---|

| Eperezolid | Minor Reduction | Minor Reduction | Low |

| Linezolid | Significant Reduction | Significant Reduction | Moderate |

| PNU-100480 | High Reduction | High Reduction | High (Comparable to Isoniazid) |

Table 2: Comparative Efficacy of AM-7359 and Linezolid in Murine Infection Models nih.gov

| Infection Model | Pathogen | Compound | Efficacy Outcome (ED99 mg/kg) |

|---|---|---|---|

| Organ Burden (Oral) | MSSA | AM-7359 | 4.9 |

| Organ Burden (Oral) | MSSA | Linezolid | 7.0 |

| Organ Burden (IV) | MSSA | AM-7359 | 6.3 |

| Organ Burden (IV) | MSSA | Linezolid | 12.0 |

| Localized Thigh | LMRSA | AM-7359 | ~8x more efficacious than Linezolid |

Advanced Analytical Methodologies for Oxazolidinone Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of oxazolidinone compounds in various matrices, from pharmaceutical formulations to complex biological fluids. mdpi.comnih.govtandfonline.com Its versatility and high resolving power make it indispensable in both research and quality control settings.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of oxazolidinones. mdpi.comresearchgate.net The method's adaptability allows for the use of various detection systems, enhancing its specificity and sensitivity for different analytical challenges.

Reversed-phase HPLC is the most common approach, typically utilizing a C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile. nih.govnih.gov

Detection Modalities:

UV-Visible (UV-Vis) Detection: This is the most common detection method for oxazolidinones, owing to the presence of a chromophore in their structure. mdpi.com For instance, a method for a new oxazolidinone, DA-7867, utilized UV detection at 300 nm. nih.gov Similarly, Linezolid (B1675486) can be detected at 254 nm. nih.gov The detection limits for DA-7867 in human plasma and urine were found to be 20 ng/mL. nih.gov

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be used. researchgate.net Some oxazolidinones exhibit native fluorescence, while others may require derivatization. mdpi.com An HPLC-FLD method was developed for the simultaneous analysis of oxazolidinones and fluoroquinolones, using an excitation wavelength of 292 nm and an emission wavelength of 525 nm for the oxazolidinone compounds. researchgate.netresearchgate.net This modality generally provides lower detection limits compared to UV detection.

Table 1: Examples of HPLC Methods for Oxazolidinone Analysis This table is interactive. You can sort and filter the data.

| Compound | Matrix | Column | Mobile Phase | Detector | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|---|

| DA-7867 | Human Plasma, Urine | C18 | 20 mM KH2PO4:Acetonitrile (75:25, v/v) | UV (300 nm) | 20 ng/mL | nih.gov |

| Linezolid | In vitro model | AichromBond-AQ C18 | Water (0.1% formic acid):Acetonitrile (70:30, v/v) | UV (254 nm) | Not Specified | nih.gov |

| 4-Phenyl-2-oxazolidinone Enantiomers | Methanol | CHIROBIOTIC T | 0.5% TEA, pH 4.1:Methanol (80:20, A:B) | UV (254 nm) | Not Specified | |

| Oxazolidinone (DA1) | Plasma | Not Specified | Not Specified | Fluorescence (Ex: 292 nm, Em: 525 nm) | Not Specified | researchgate.netresearchgate.net |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), represents a significant advancement over conventional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. measurlabs.comnih.gov This technique is particularly powerful for quantifying trace levels of oxazolidinones and their metabolites in complex biological matrices. mdpi.comroutledge.com

The methodology typically involves separation on a sub-2 µm particle column (e.g., Acquity UPLC BEH C18) followed by detection using a mass spectrometer. researchgate.netnih.gov Electrospray ionization (ESI) in positive mode is commonly used, and quantification is achieved via multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition. researchgate.netmdpi.com

For example, a highly sensitive UPLC-MS/MS assay for Tedizolid (B1663884) in rat plasma demonstrated a lower limit of quantification (LLOQ) of just 0.74 ng/mL. researchgate.net Another study developed a method for the simultaneous analysis of Linezolid and a novel oxazolidinone derivative, PH027, in rabbit plasma, with a linear range of 50–5000 ng/mL for both compounds. nih.gov

Table 2: UPLC-MS/MS Method Parameters for Oxazolidinone Analysis This table is interactive. You can sort and filter the data.

| Analyte(s) | Matrix | Column | Mobile Phase | Ion Transition (m/z) | LLOQ | Reference |

|---|---|---|---|---|---|---|

| Tedizolid (TDZ) | Rat Plasma | Acquity UPLC BEH™ C18 | Acetonitrile: 20 mM Ammonium (B1175870) Acetate (85:15, v/v) | 371.09 > 343.10 | 0.74 ng/mL | researchgate.net |

| Linezolid & PH027 | Rabbit Plasma | UPLC BEH C18 | 2mM Ammonium Acetate:Acetonitrile (70:30) | Not Specified | 50 ng/mL | nih.gov |

| OTB-658 & Metabolites | Monkey Blood | Not Specified | Not Specified | Not Specified | 10 ng/mL | mdpi.com |

Spectroscopic Characterization

Spectroscopic methods are vital for elucidating the molecular structure of novel oxazolidinone compounds and for probing their interactions with biological targets. byjus.com These techniques provide detailed information on the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including oxazolidinones. byjus.comlibretexts.org Both one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) techniques are used to determine the chemical structure, connectivity, and stereochemistry of these compounds. mdpi.commdpi.com

Beyond primary structure determination, NMR is also used to study weak binding interactions between oxazolidinones and their biological targets, such as the bacterial ribosome. nih.govnih.gov Techniques like line-broadening analysis and transferred Nuclear Overhauser Effect (TRNOE) experiments can confirm binding and provide dissociation constants (Kd). For example, 1H NMR studies on Eperezolid binding to the 50S ribosomal subunit yielded a Kd of 195 ± 40 μM. nih.govnih.gov These experiments confirmed that the oxazolidinone class of antibiotics binds specifically to the 50S and 70S ribosomal subunits, but not the 30S subunit. nih.gov

Table 3: Representative 13C NMR Chemical Shifts for the 2-Oxazolidinone (B127357) Core This table is interactive. You can sort and filter the data.

| Carbon Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| C=O (Carbonyl) | ~159 | nih.govchemicalbook.com |

| CH2-O | ~68 | nih.govchemicalbook.com |

| CH2-N | ~44 | nih.govchemicalbook.com |

Vibrational Spectroscopies (IR) for Molecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for studying the functional groups and molecular interactions of oxazolidinones. spectroscopyonline.com The frequencies of bond vibrations are sensitive to the chemical environment, allowing researchers to probe intermolecular interactions such as hydrogen bonding. researchgate.net

Attenuated Total Reflection (ATR)-FTIR is especially useful as it is a surface-sensitive technique ideal for studying the interactions of molecules with surfaces or in complex media. springernature.com For oxazolidinone research, FTIR can be applied to:

Confirm the presence of key functional groups like the carbonyl (C=O) of the oxazolidinone ring and the N-H group.

Study the interaction of oxazolidinone compounds with lipid membranes or their protein targets by observing shifts in vibrational frequencies. springernature.commdpi.com

Analyze the solid-state properties of pharmaceutical formulations, such as polymorphism, which can be critical for drug performance.

For instance, studies on related molecular systems use FTIR to investigate changes in the CH2 stretching vibrations to understand how molecules interact and pack within crystal lattices or biological membranes. mdpi.com

Electroanalytical Methods

Electroanalytical techniques offer a rapid, cost-effective, and highly sensitive alternative to chromatographic methods for the quantification of oxazolidinones. researchgate.netresearchgate.net These methods are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface.

Voltammetric methods, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are most commonly used. researchgate.nete-bookshelf.de CV is used to investigate the electrochemical properties of the oxazolidinone molecule, such as its oxidation potential. researchgate.netx-mol.com DPV is then often employed for quantitative analysis due to its higher sensitivity and better resolution. mdpi.com

Research on Linezolid has demonstrated its determination using a glassy carbon electrode. researchgate.net One DPV method reported a limit of detection (LOD) of 50 mg/L in pharmaceutical preparations and urine. mdpi.comresearchgate.net Another study, using a modified pencil graphite (B72142) electrode, achieved a much lower linearity range of 0.01 to 0.2 μg/mL. researchgate.netx-mol.com These methods are valued for their speed and minimal sample preparation requirements. researchgate.net

Table 4: Performance of Electroanalytical Methods for Oxazolidinone Determination This table is interactive. You can sort and filter the data.

| Analyte | Method | Electrode | Linearity Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Linezolid | DPV | Glassy Carbon | Up to 200 mg/L | 50 mg/L | researchgate.net |

| Linezolid | SWV | Pencil Graphite | 0.01 - 0.2 µg/mL | 2.96 x 10⁻⁸ M | researchgate.net |

| Linezolid | DPV | TiO2/MWCNT-COOH modified | 0.2 - 2.0 µM | 0.00056 µM | researchgate.netresearchgate.net |

Voltammetry-Based Quantification Techniques

Voltammetry offers a rapid, affordable, and selective approach for the analytical determination of electroactive compounds like oxazolidinones. mdpi.comresearchgate.net These electrochemical techniques are based on measuring the current that arises from the oxidation or reduction of the analyte at an electrode surface as the applied potential is varied. For oxazolidinones, research has primarily focused on the electrochemical oxidation of the molecule. researchgate.net

The electrochemistry of Linezolid, the most studied oxazolidinone in this context, has been investigated using various working electrodes. mdpi.com An early method utilized differential pulse voltammetry (DPV) at a glassy carbon electrode (GCE) for the quantification of Linezolid in pharmaceutical preparations and urine. mdpi.comresearchgate.netresearchgate.net This method demonstrated a linear response up to 200 mg/L with a limit of detection (LOD) of 50 mg/L. mdpi.comresearchgate.netresearchgate.net

To enhance sensitivity and lower detection limits, significant research has been directed towards the development of new electrode materials. mdpi.comresearchgate.net The use of chemically modified or advanced carbonaceous electrodes has shown considerable promise. researchgate.net For instance, square-wave voltammetry (SWV) has been successfully applied using both pencil graphite electrodes (PGE) and carbon paste electrodes (CPE) for Linezolid determination in pharmaceutical and biological samples. researchgate.net More advanced systems, such as a cathodically pretreated boron-doped diamond (BDD) electrode, have been shown to improve the sensitivity of voltammetric measurements, especially when used in conjunction with a cationic surfactant like cetyltrimethylammonium bromide (CTAB). yyu.edu.trresearchgate.net This approach yielded well-separated oxidation peaks and significantly lower detection limits. yyu.edu.trresearchgate.net Another study employed a titanium dioxide/multi-walled carbon nanotube-modified GCE (TiO2/MWCNT-COOH/GCE), which achieved a very low limit of detection of 0.00056 µM. researchgate.net

These voltammetric methods provide a valuable and efficient tool for the quality control of pharmaceutical formulations and for monitoring the presence of oxazolidinone antibiotics in various samples. atlantis-press.com

Table 1: Selected Voltammetry-Based Methods for Linezolid Quantification

| Technique | Working Electrode | Matrix | Linearity Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | Pharmaceuticals, Urine | Up to 200 mg/L | 50 mg/L | researchgate.netresearchgate.net |

| Square-Wave Voltammetry (SWV) | Pencil Graphite Electrode (PGE) | Pharmaceuticals, Biological Samples | 0.01 - 0.2 µg/mL | Not Specified | researchgate.net |

| Square-Wave Voltammetry (SWV) | Carbon Paste Electrode (CPE) | Pharmaceuticals, Biological Samples | 0.1 - 7.5 µg/mL | Not Specified | researchgate.net |

| Square-Wave Voltammetry (SWV) | Boron-Doped Diamond (BDD) Electrode with CTAB | Pharmaceutical Formulations | 0.25 - 6.41 µg/mL | 0.05 µg/mL | yyu.edu.trresearchgate.net |

Capillary Electrophoretic Methods

Capillary electrophoresis (CE) has become a desirable alternative to chromatographic methods for the analysis of oxazolidinones, prized for its high separation efficiency, short analysis times, and minimal consumption of reagents and samples. mdpi.comscielo.br CE techniques separate molecules based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the analyte. Several modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been effectively applied to oxazolidinone analysis. scielo.br